molecular formula C11H11ClFN3O2S B5473326 N-(4-CHLORO-2-FLUOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N-(4-CHLORO-2-FLUOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B5473326
M. Wt: 303.74 g/mol
InChI Key: LJFRRHHUESBZEX-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2-FLUOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a dimethyl group on the pyrazole ring, and a sulfonamide functional group. These features contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-FLUOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-fluoroaniline with dimethylpyrazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-FLUOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can modify the sulfonamide group.

Scientific Research Applications

N-(4-CHLORO-2-FLUOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-FLUOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLORO-2-FLUOROPHENYL)CYCLOPROPANECARBOXAMIDE
  • N-(3-CHLORO-4-CYANOPHENYL)CYCLOPROPANECARBOXAMIDE
  • N-(2-CHLORO-4-FLUOROPHENYL)-2-THIOPHENECARBOXAMIDE

Uniqueness

N-(4-CHLORO-2-FLUOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the combination of its substituents and functional groups, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3O2S/c1-7-11(6-16(2)14-7)19(17,18)15-10-4-3-8(12)5-9(10)13/h3-6,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFRRHHUESBZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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